N-(5-Formyl-2-methylphenyl)acetamide
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Description
N-(5-Formyl-2-methylphenyl)acetamide, also known as N-formyl-2-methylphenylacetamide or N-FMPA, is a chemical compound that has been used in a variety of scientific research applications. N-FMPA is an acetamide derivative of a phenyl group with a formyl group attached to the 5-position of the phenyl ring, and a methyl group attached to the 2-position of the phenyl ring. It has been used in a variety of scientific research applications, such as synthesis, biochemical and physiological effects, and mechanism of action.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Efficient Regeneration of Acetamido Groups
Research by Orlova et al. (2009) delves into the efficient regeneration of the acetamido group from the O-nethyl acetimidate function under acidic conditions, highlighting a novel pathway for manipulating similar acetamide compounds in synthetic organic chemistry (Orlova, Zinin, & Kononov, 2009).
Structural Analysis
Gowda et al. (2007) focused on the structural characterization of N-(2-Methylphenyl)acetamide, revealing insights into the molecular conformation that can be applied to understand the behavior of closely related compounds in various solvents and conditions (Gowda, Kožíšek, Tokarčı́k, & Fuess, 2007).
Pharmacological Applications
- Anticancer Agents: A study by Evren et al. (2019) on the synthesis and biological evaluation of thiazole derivatives, including compounds structurally related to N-(5-Formyl-2-methylphenyl)acetamide, demonstrates potential anticancer activity, showcasing the relevance of acetamide derivatives in developing therapeutic agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Material Science and Catalysis
- Photocatalytic Redox Performance: Zhang et al. (2023) explored the acetamide- or formamide-assisted in situ approach to synthesize modified graphitic carbon nitride, indicating the role of acetamide derivatives in enhancing photocatalytic performance for environmental applications (Zhang, Yang, Meng, Qin, Ren, Pan, Yang, & Guo, 2023).
properties
IUPAC Name |
N-(5-formyl-2-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7-3-4-9(6-12)5-10(7)11-8(2)13/h3-6H,1-2H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYUIFVPXYYAAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90493987 |
Source
|
Record name | N-(5-Formyl-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90493987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Formyl-2-methylphenyl)acetamide | |
CAS RN |
63913-25-7 |
Source
|
Record name | N-(5-Formyl-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90493987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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